7,3'-Dimethoxyflavone chemical properties and structure
7,3'-Dimethoxyflavone chemical properties and structure
An In-Depth Technical Guide to 7,3'-Dimethoxyflavone: Chemical Properties, Synthesis, and Biological Activity
Introduction
7,3'-Dimethoxyflavone (7-methoxy-2-(3-methoxyphenyl)chromen-4-one) is a member of the flavonoid family, a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom.[1] Flavonoids are of significant interest to the scientific community due to their wide array of pharmacological activities. The specific hydroxylation and methoxylation patterns on the flavonoid's core structure are critical determinants of their biological functions, influencing their bioavailability, metabolism, and interaction with cellular targets.[2] 7,3'-Dimethoxyflavone, with methoxy groups at the 7 and 3' positions, exhibits noteworthy potential in the fields of neuroprotection and anti-inflammatory research.[1][3]
This technical guide provides a comprehensive overview of the chemical and physical properties of 7,3'-dimethoxyflavone, a detailed protocol for its chemical synthesis, and an exploration of its biological activities and underlying mechanisms of action. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The foundational structure of 7,3'-dimethoxyflavone is the flavone backbone, which consists of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). The methoxy group on the A ring is located at position 7, while the B ring is substituted with a methoxy group at the 3' position.
IUPAC Name: 7-methoxy-2-(3-methoxyphenyl)chromen-4-one[4] CAS Number: 6802-49-9[4]
The physicochemical properties of 7,3'-dimethoxyflavone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | [4] |
| Molecular Weight | 282.29 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO and ethanol.[2] | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 7,3'-dimethoxyflavone. These predictions are based on data from structurally similar flavonoids.[5][6]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| 3 | ~6.8 |
| 5 | ~7.9 |
| 6 | ~7.0 |
| 8 | ~7.0 |
| 2' | ~7.5 |
| 4' | ~7.1 |
| 5' | ~7.4 |
| 6' | ~7.5 |
| 7-OCH₃ | ~3.9 |
| 3'-OCH₃ | ~3.9 |
Mass Spectrometry (MS)
The mass spectrum of 7,3'-dimethoxyflavone is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of methoxyflavones, often involving the loss of methyl radicals (•CH₃) and retro-Diels-Alder (RDA) reactions of the C ring.[3][7]
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 283.0965 | Protonated molecule |
| [M+H - •CH₃]⁺ | 268.0730 | Loss of a methyl radical |
| [M+H - CO]⁺ | 255.1016 | Loss of carbon monoxide |
| RDA Fragments | Varies | Resulting from cleavage of the C ring |
Infrared (IR) Spectroscopy
The IR spectrum of 7,3'-dimethoxyflavone is expected to exhibit characteristic absorption bands for its functional groups.[4]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1640 |
| C=C (aromatic) | ~1600, ~1450 |
| C-O-C (ether) | ~1250, ~1050 |
Chemical Synthesis
The synthesis of 7,3'-dimethoxyflavone can be efficiently achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[3] This approach offers good yields and is a common strategy for the synthesis of various flavonoids.
Caption: Synthetic workflow for 7,3'-dimethoxyflavone.
Experimental Protocol: Synthesis of 7,3'-Dimethoxyflavone
Step 1: Synthesis of 2'-hydroxy-4,3'-dimethoxychalcone
-
Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-4'-methoxyacetophenone in ethanol. In a separate container, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH).
-
Reaction Initiation: Cool the flask containing the acetophenone solution in an ice bath to 0-5 °C. While stirring, slowly add the KOH solution to the flask.
-
Addition of Aldehyde: Add 1.1 equivalents of 3-methoxybenzaldehyde dropwise to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with 10% hydrochloric acid (HCl) until the pH is acidic. A yellow solid precipitate of the chalcone will form.
-
Purification: Filter the precipitate and wash it thoroughly with cold distilled water to remove inorganic impurities. The crude product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 7,3'-dimethoxyflavone
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2'-hydroxy-4,3'-dimethoxychalcone from Step 1 in dimethyl sulfoxide (DMSO).
-
Oxidative Cyclization: Add a catalytic amount of iodine (I₂) to the solution. Heat the reaction mixture to approximately 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting chalcone is consumed.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine. An off-white to pale yellow solid will precipitate.
-
Purification: Filter the solid, wash with water, and dry. The crude 7,3'-dimethoxyflavone can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like methanol.
Biological Activities and Mechanisms of Action
Structurally similar methoxyflavones have demonstrated a range of promising biological activities, including neuroprotective and anti-inflammatory effects.[3] These activities are often attributed to the modulation of key cellular signaling pathways.
Neuroprotective Effects
Methoxyflavones have been shown to possess neuroprotective properties in various experimental models.[8][9] The proposed mechanisms involve interactions with neurotransmitter systems and the reduction of pro-inflammatory markers in the brain.[8]
Caption: Proposed neuroprotective mechanism of 7,3'-dimethoxyflavone.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of 7,3'-dimethoxyflavone against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line (SH-SY5Y).[10]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare various concentrations of 7,3'-dimethoxyflavone in the cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, remove the compound-containing medium and add fresh medium containing Aβ oligomers at a cytotoxic concentration (e.g., IC₅₀) and incubate for another 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the presence of 7,3'-dimethoxyflavone compared to cells treated with Aβ alone indicates a neuroprotective effect.
Anti-inflammatory Effects
Flavonoids are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12] These pathways are crucial in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.
Caption: Anti-inflammatory mechanism via NF-κB and MAPK pathways.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB transcriptional activity in response to an inflammatory stimulus.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of 7,3'-dimethoxyflavone or a vehicle control for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: After a defined incubation period (e.g., 6-24 hours), lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity in the compound-treated cells compared to the stimulated control. A dose-dependent decrease in luminescence indicates inhibition of the NF-κB pathway.
Conclusion
7,3'-Dimethoxyflavone is a promising flavonoid with significant potential for further investigation in drug discovery and development. Its well-defined chemical structure and feasible synthetic route make it an accessible compound for research. The evidence for its neuroprotective and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrants more in-depth studies to fully elucidate its therapeutic potential. The protocols provided in this guide offer a solid foundation for researchers to explore and validate the biological activities of this intriguing molecule.
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